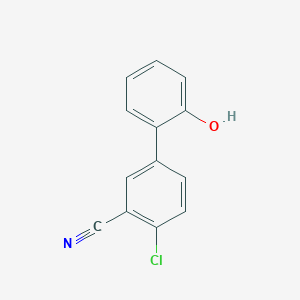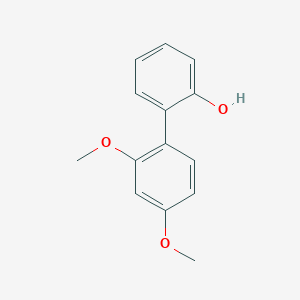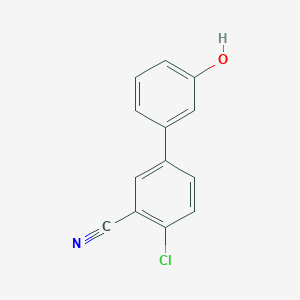
3-(4-Ethoxy-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-2-methylphenyl)phenol, 95%, also known as 4-Ethoxy-2-methylphenol, is a compound of considerable interest due to its wide range of applications in the scientific and industrial fields. It is an aromatic phenol with an ether group attached to the benzene ring, and is used in a variety of synthetic reactions and processes in the laboratory and in industry.
Scientific Research Applications
3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%, has a variety of scientific research applications. It is used as a reagent in organic synthesis and as a starting material for the production of other compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, it is used as a corrosion inhibitor in metalworking fluids, as a preservative in food and cosmetics, and as an antioxidant in polymers and plastics.
Mechanism of Action
3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%, is an aromatic phenol that is capable of donating an electron pair to an electrophilic center, thus acting as an electron-donating group. This electron-donating property makes it a useful reagent in a variety of organic reactions, such as the formation of carbon-carbon bonds, the formation of cyclic structures, and the formation of amines. In addition, it can act as an antioxidant, protecting organic molecules from oxidative degradation.
Biochemical and Physiological Effects
3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%, has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been found to be a potent inhibitor of the enzyme aldose reductase, which is involved in the metabolism of sugars. Finally, it has been found to possess anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%, is a widely used reagent in the laboratory due to its ease of synthesis and its wide range of applications. It is generally easy to obtain and is relatively inexpensive, making it a cost-effective option for many laboratory experiments. However, it is important to note that the compound is highly flammable and should be handled with caution. In addition, it can be toxic if ingested or inhaled, and should be used in a well-ventilated area.
Future Directions
There are a number of potential future directions for the use of 3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%. For example, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and pesticides. In addition, it could be used as a starting material for the synthesis of polymers and plastics. Finally, it could be used as an antioxidant in food, cosmetics, and metalworking fluids.
Synthesis Methods
3-(3-(4-Ethoxy-2-methylphenyl)phenol, 95%ethylphenyl)phenol, 95%, can be synthesized from the reaction of ethylbenzene and formaldehyde in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, ethylbenzaldehyde, and the second step involving the condensation of the intermediate with formaldehyde to form the desired product. The reaction is typically carried out at temperatures between 25 and 100°C, and the yield of the product can be increased by using higher temperatures and longer reaction times.
properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-17-14-7-8-15(11(2)9-14)12-5-4-6-13(16)10-12/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMHFOOXPMWDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683539 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-08-6 |
Source


|
| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














